Ethyl 5-methoxyindole-2-carboxylate
Overview
Description
Ethyl 5-methoxyindole-2-carboxylate is an indole derivative . The indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents .
Synthesis Analysis
This compound is formed during the Fischer indolization of ethyl pyruvate 2- [2- (methanesulfonyloxy)-4-methyl]phenylhydrazine . It has been used as a reactant for preparation of ligands with binding specificity towards the GABA receptor, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for the management of hyperglycemia in diabetes, anticancer agents, integrase strand-transfer inhibitors (INSTIs), inhibitor of Proliferation of Colon Cancer Cells .Molecular Structure Analysis
The molecular formula of this compound is C12H13NO3 . Its molecular weight is 219.24 g/mol . The IUPAC name is ethyl 5-methoxy-1H-indole-2-carboxylate .Chemical Reactions Analysis
This compound is a reactant for preparation of ligands with binding specificity towards the GABA receptor, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for the management of hyperglycemia in diabetes, anticancer agents, integrase strand-transfer inhibitors (INSTIs), inhibitor of Proliferation of Colon Cancer Cells .Scientific Research Applications
Regioselective Bromination : Ethyl methoxyindole-2-carboxylates undergo bromination, leading to derivatives like ethyl 3-bromo-methoxyindole-2-carboxylates, which are useful in synthetic studies of indoles and related compounds (Tani et al., 1992).
Oxidative Cyclization to Benzocarbazoloquinones : Ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate can be converted into benzcarbazoloquinones, involving oxidative cyclization, highlighting its utility in complex organic syntheses (Rajeswaran & Srinivasan, 1994).
Fischer Indolization Studies : Ethyl pyruvate 2-methoxyphenylhydrazone treatment with Lewis acid produces 5-substituted and/or 5-methoxy-indole products like ethyl 7-methoxyindole-2-carboxylate, indicating its importance in studies of abnormal Fischer indolization (Ishii et al., 1973).
Anti-Hepatitis B Virus Activities : Ethyl 5-hydroxyindole-3-carboxylates show anti-hepatitis B virus (HBV) activities, with some compounds demonstrating significant potency, indicating potential therapeutic applications (Zhao et al., 2006).
Inhibition of Binding Protein Dependent Transport : 5-Methoxyindole-2-carboxylic acid inhibits binding protein-dependent transport of ribose, galactose, and maltose in Escherichia coli, which has implications in the study of bacterial transport mechanisms (Richarme, 1985).
Chlorination of 5-Methoxyindole Derivatives : The reaction of 5-methoxyindole-2-carboxylic acid with N,N-dichlorourethane in acetic acid leads to novel chlorinated isatins and oxindoles, useful in exploring reaction mechanisms and synthesis pathways (Bass, 1971).
Abnormal Fischer Indole Synthesis : Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH can yield abnormal products like ethyl 6-chloroindole-2-carboxylate and ethyl 7-methoxyindole-2-carboxylate, demonstrating its utility in studying reaction mechanisms (Murakami, 2012).
Vibrational Spectroscopic Studies : The complex of 5-methoxyindole-2-carboxylic acid with Zn(II) has been characterized by infrared and Raman spectroscopic methods, indicating its use in molecular spectroscopy (Morzyk-Ociepa, 2009).
Potential Antidiabetic Agent : 5-Methoxyindole-2-carboxylic acid (MICA) has been identified as a potent hypoglycemic agent, indicating its potential as an antidiabetic agent, though its efficacy and safety need further investigation (Yan, 2018).
Mechanism of Action
While the specific mechanism of action for Ethyl 5-methoxyindole-2-carboxylate is not explicitly stated, it is known to be a reactant for preparation of ligands with binding specificity towards the GABA receptor, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for the management of hyperglycemia in diabetes, anticancer agents, integrase strand-transfer inhibitors (INSTIs), inhibitor of Proliferation of Colon Cancer Cells .
Safety and Hazards
Future Directions
Ethyl 5-methoxyindole-2-carboxylate has been used as a reactant for preparation of various compounds with potential therapeutic applications, including ligands with binding specificity towards the GABA receptor, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for the management of hyperglycemia in diabetes, anticancer agents, integrase strand-transfer inhibitors (INSTIs), inhibitor of Proliferation of Colon Cancer Cells . These areas represent potential future directions for research and development involving this compound.
Properties
IUPAC Name |
ethyl 5-methoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)11-7-8-6-9(15-2)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIUAXNFAUGNHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197351 | |
Record name | Ethyl 5-methoxyindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-58-9 | |
Record name | Ethyl 5-methoxy-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4792-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methoxyindole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4792-58-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-methoxyindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 5-METHOXYINDOLE-2-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D63U367GNZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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